molecular formula C8H9F3N2O B2981150 (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine CAS No. 935520-19-7

(2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine

Cat. No.: B2981150
CAS No.: 935520-19-7
M. Wt: 206.168
InChI Key: PPGYPFSRFLIJHQ-UHFFFAOYSA-N
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Description

(2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine is a high-value pyridine derivative that serves as a versatile chemical building block in medicinal chemistry and pharmaceutical research. This compound features a methoxy group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring, with a reactive methanamine side chain at the 3-position that provides a handle for further synthetic modification. The trifluoromethyl group is a key motif in modern drug design, known to enhance metabolic stability, membrane permeability, and binding affinity in bioactive molecules . The methanamine substituent makes this compound particularly valuable for constructing molecular hybrids and bivalent ligands through amide bond formation or reductive amination reactions. Research indicates that similar pyridine-based structures are being investigated in the development of dual-target therapeutics for central nervous system disorders . The strategic substitution pattern on the pyridine ring creates a multifunctional intermediate suitable for structure-activity relationship studies, particularly in programs targeting G-protein coupled receptors. This compound is offered in high purity grades suitable for sensitive research applications and is available in both research and bulk quantities. Expert technical support is available for this product. For Research Use Only. Not intended for diagnostic or therapeutic use. Not for human or veterinary use.

Properties

IUPAC Name

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c1-14-7-5(4-12)2-3-6(13-7)8(9,10)11/h2-3H,4,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGYPFSRFLIJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

935520-19-7
Record name 1-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine typically involves the reaction of 2-methoxy-6-(trifluoromethyl)pyridine with a suitable amine source. One common method is the reductive amination of 2-methoxy-6-(trifluoromethyl)pyridine using formaldehyde and a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with specific biological targets, leading to the development of new pharmaceuticals or agrochemicals .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties .

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it valuable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyridin-3-yl Methanamines

The following table compares (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)methanamine with pyridine derivatives sharing the methanamine substituent at position 3 but differing in substituents at positions 2 and 6:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2 / 6) Key Features/Applications References
This compound C₈H₉F₃N₂O 222.17 Methoxy / CF₃ High lipophilicity; drug candidate
Cyclopropyl[6-(trifluoromethyl)pyridin-3-yl]methanamine C₁₀H₁₁F₃N₂ 216.21 Cyclopropyl / CF₃ Enhanced steric bulk
(3-Chlorophenyl)[6-(trifluoromethyl)pyridin-3-yl]methanamine C₁₃H₁₀ClF₃N₂ 286.69 3-Chlorophenyl / CF₃ Potential kinase inhibitor
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine C₁₀H₁₀N₂S 190.27 Thiophene / H Heterocyclic diversity
[6-(2-Methylmorpholin-4-yl)pyridin-3-yl]methanamine C₁₁H₁₇N₃O 207.28 2-Methylmorpholine / H Improved solubility
Key Observations:
  • Electron-Withdrawing vs.
  • Steric and Lipophilic Effects : Cyclopropyl and 3-chlorophenyl groups introduce steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility .

Methanamines with Heterocyclic Modifications

Methanamine derivatives with fused heterocycles or alternative scaffolds show distinct properties:

  • SCH-202676 (N-(2,3-diphenyl-[1,2,4]thiadiazole-5(2H)-ylidene)methanamine): A non-pyridine methanamine with thiadiazole, demonstrating allosteric modulation of G-protein-coupled receptors (GPCRs) .
Comparison Highlights:
  • Scaffold Flexibility : Pyridine-based methanamines (e.g., the target compound) offer tunable electronic properties via substituent variation, while fused heterocycles (e.g., triazolo-pyridines) provide rigid frameworks for targeted interactions .
  • Pharmacological Potential: The trifluoromethyl group in the target compound may confer metabolic stability over non-fluorinated analogs, a critical factor in drug development .

Biological Activity

(2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine is a pyridine-derived compound characterized by its unique trifluoromethyl and methoxy substituents. This compound has garnered attention in biological research for its potential therapeutic applications, particularly in the fields of pharmacology and agrochemistry. This article discusses the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8H9F3N2O
  • Molecular Weight : 202.16 g/mol
  • CAS Number : 935520-19-7

The presence of both a methoxy group and a trifluoromethyl group contributes to the compound's lipophilicity and binding affinity, influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl and methoxy groups enhance the compound's ability to bind to various receptors, potentially modulating their activity. This interaction can lead to significant pharmacological effects, including:

  • Anti-inflammatory properties
  • Antiviral effects
  • Anticancer activity

The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may act as an antagonist or modulator of certain receptors involved in pain and inflammation pathways.

Structure-Activity Relationships (SAR)

Research on similar trifluoromethyl-pyridine derivatives has provided insights into the SAR of this compound. For instance, compounds with varying alkyl substitutions on the pyridine ring have shown differing levels of biological activity. The following table summarizes findings from various studies:

CompoundSubstituentBiological ActivityReference
Compound 1TrifluoromethylPotent TRPV1 antagonist
Compound 2MethylModerate cytotoxicity
Compound 3EthylHigh anticancer activity
This compoundMethoxy + TrifluoromethylPotential anti-inflammatory effects

Case Studies

  • Analgesic Activity : A study investigated the analgesic properties of compounds similar to this compound. It was found that certain derivatives exhibited significant antagonism at TRPV1 receptors, which are crucial in pain perception. The most potent compounds showed IC50 values in the nanomolar range, indicating strong analgesic potential .
  • Anticancer Research : Another study focused on the cytotoxic effects of trifluoromethyl-pyridine derivatives against glioblastoma cells. Compounds demonstrated varying degrees of cytotoxicity, with some derivatives inducing cell death through mechanisms involving microtubule disruption . The findings suggest that this compound could be explored further for its anticancer properties.

Q & A

Q. What are the common synthetic routes for (2-Methoxy-6-(trifluoromethyl)pyridin-3-YL)methanamine?

The compound is typically synthesized via cross-coupling reactions. For example, Suzuki-Miyaura coupling using (6-(trifluoromethyl)pyridin-3-yl)boronic acid derivatives (CAS 262295-96-5) with methoxy-substituted intermediates under palladium catalysis . Key steps include:

  • Reagents : Tripotassium phosphate, methyl esters, or halogenated precursors.
  • Conditions : Room temperature reactions in tetrahydrofuran (THF) or ethyl acetate, followed by separation and concentration.
  • Yields : LCMS (e.g., m/z 366 [M+H]+) and HPLC retention times (e.g., 1.26 minutes) are used to confirm product formation .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

  • NMR/IR : The methoxy (δ ~3.8 ppm in 1^1H NMR) and trifluoromethyl (δ ~110-120 ppm in 19^{19}F NMR) groups provide diagnostic peaks. The amine group (~δ 1.5-2.5 ppm) can be confirmed via 1^1H NMR .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 138.1671 for [M+H]+) align with the formula C7_7H10_{10}N2_2O .
  • HPLC : Retention times (e.g., 1.23–1.26 minutes under SQD-FA05/SMD-TFA05 conditions) ensure purity .

Q. What are the key solubility and stability considerations for handling this compound?

  • Solubility : Polar aprotic solvents (THF, ethyl acetate) are preferred due to the trifluoromethyl group’s hydrophobicity .
  • Stability : The amine group may oxidize under acidic conditions; storage in inert atmospheres (N2_2) at 2–8°C is recommended .

Advanced Research Questions

Q. How does the trifluoromethyl group influence reactivity in cross-coupling reactions?

The -CF3_3 group is electron-withdrawing, enhancing electrophilicity at the pyridine ring’s C-3 position. This facilitates nucleophilic substitution or coupling reactions (e.g., with boronic acids) but may require optimized catalysts (e.g., Pd(PPh3_3)4_4) to mitigate steric hindrance . Computational studies suggest the -CF3_3 group lowers the LUMO energy, accelerating reaction kinetics .

Q. What crystallographic techniques are suitable for structural determination, and what challenges exist?

  • Techniques : Single-crystal X-ray diffraction (SHELX suite) resolves the planar pyridine core and substituent orientations. SHELXL refines hydrogen bonding (e.g., N-H···O interactions from the methanamine group) .
  • Challenges : Crystal packing is complicated by the bulky -CF3_3 group, often requiring slow evaporation from DMSO/water mixtures .

Q. How can computational modeling predict the compound’s interactions in drug discovery?

Molecular docking studies (e.g., AutoDock Vina) reveal potential binding to microbial enzymes (e.g., leucyl-tRNA synthetase) via hydrogen bonds with the methanamine and hydrophobic interactions with -CF3_3. Free energy calculations (MM/PBSA) estimate binding affinities (ΔG ~-8.5 kcal/mol) .

Q. What strategies mitigate decomposition during reactions involving the methanamine group?

  • Protection : Boc (tert-butoxycarbonyl) or Fmoc groups shield the amine during harsh conditions (e.g., acidic/oxidative environments) .
  • Reductive Conditions : Sodium borohydride stabilizes the amine during reductions, avoiding over-oxidation to nitro derivatives .

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